molecular formula C11H13BrO B8718527 2-Allyloxy-5-bromo-1,3-xylene CAS No. 100125-86-8

2-Allyloxy-5-bromo-1,3-xylene

Cat. No. B8718527
M. Wt: 241.12 g/mol
InChI Key: HOODMSZVHBIEJT-UHFFFAOYSA-N
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Patent
US08133910B2

Procedure details

A mixture of 4-bromo-2,6-dimethyl-phenol (20.1 g, 100 mmol) and allylchloride (32.7 g, 428 mmol) in 3 N aq. NaOH (100 mL) and isopropanol (250 mL) is stirred at 60° C. for 15 h before it is diluted with 1 N aq. NaOH (100 mL). The mixture is extracted with diethyl ether (300 mL, 150 mL) and the combined org. extracts are washed with 1 N aq. NaOH (2×100 mL), 1 M aq. NaH2PO4 (50 mL), dried over Na2SO4, filtered and concentrated to give 2-allyloxy-5-bromo-1,3-dimethyl-benzene (23.6 g) as a yellow oil, LC-MS: tR=1.08 min, [M+1]+=241.20.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([OH:9])=[C:4]([CH3:10])[CH:3]=1.[CH2:11](Cl)[CH:12]=[CH2:13]>[OH-].[Na+].C(O)(C)C>[CH2:13]([O:9][C:5]1[C:6]([CH3:8])=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[CH3:10])[CH:12]=[CH2:11] |f:2.3|

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)C)O)C
Name
Quantity
32.7 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
is stirred at 60° C. for 15 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether (300 mL, 150 mL)
WASH
Type
WASH
Details
extracts are washed with 1 N aq. NaOH (2×100 mL), 1 M aq. NaH2PO4 (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C=C)OC1=C(C=C(C=C1C)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.